molecular formula C6H3BrF2S B2544932 3-Bromo-2,4-difluorobenzenethiol CAS No. 1349708-66-2

3-Bromo-2,4-difluorobenzenethiol

Cat. No.: B2544932
CAS No.: 1349708-66-2
M. Wt: 225.05
InChI Key: IHKIXVNATPEZNU-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzenethiol: is an organic compound with the molecular formula C6H3BrF2S. It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and fluorine atoms at the 3rd, 2nd, and 4th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the reaction of 2,4-difluorobenzenethiol with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the product to achieve high purity levels required for industrial applications. Techniques such as recrystallization, distillation, and chromatography are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4-difluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-2,4-difluorobenzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated thiols on biological systems. It can be used to investigate the interactions of thiol-containing compounds with proteins and enzymes.

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluorobenzenethiol involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making it a valuable tool for studying protein function and regulation .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,4-difluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization. The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .

Properties

IUPAC Name

3-bromo-2,4-difluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2S/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKIXVNATPEZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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